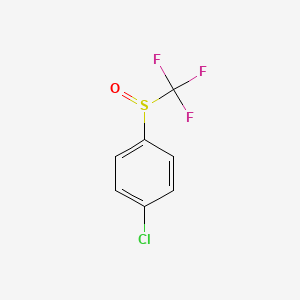
4-(Trifluorométhylsulfinyl)chlorobenzène
Vue d'ensemble
Description
4-(Trifluoromethylsulfinyl)chlorobenzene is an organic compound characterized by the presence of a trifluoromethylsulfinyl group attached to a chlorobenzene ring. This compound is notable for its unique chemical properties, making it a valuable intermediate in various industrial and pharmaceutical applications.
Applications De Recherche Scientifique
4-(Trifluoromethylsulfinyl)chlorobenzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Méthodes De Préparation
The synthesis of 4-(Trifluoromethylsulfinyl)chlorobenzene typically involves the reaction of chlorobenzene with silver fluoride and trifluoromethylsulfinyl chloride. Another method includes the chlorination of trifluoromethanesulfonic acid or sodium triflate . These processes are designed to be economical and environmentally friendly, avoiding the formation of toxic by-products .
Analyse Des Réactions Chimiques
4-(Trifluoromethylsulfinyl)chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include Lewis acids and bases, which facilitate the transfer of the trifluoromethylsulfinyl group . Major products formed from these reactions include trifluoromethanesulfinate esters and other functionalized derivatives .
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethylsulfinyl)chlorobenzene involves the electrophilic trifluoromethylsulfinylation of nucleophiles. This process is facilitated by the formation of a quaternary ammonium ion pair or trifluoromethanesulfinyl chloride in situ, which then reacts with C/N/O nucleophiles . The compound’s ability to form stable complexes with various nucleophiles makes it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethylsulfinyl)chlorobenzene can be compared with other trifluoromethylsulfinyl compounds, such as:
Trifluoromethanesulfinyl chloride (CF3SO2Cl): Used for direct trifluoromethylation of substrates.
N-Trifluoromethylsulfinylphthalimide: A reagent for electrophilic trifluoromethylsulfinylation.
Sodium trifluoromethanesulfinate (CF3SO2Na): Another reagent for trifluoromethylation reactions.
The uniqueness of 4-(Trifluoromethylsulfinyl)chlorobenzene lies in its ability to undergo a wide range of chemical reactions and its applicability in various fields of research and industry.
Propriétés
IUPAC Name |
1-chloro-4-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEHUUVWOJMAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380669 | |
| Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-66-7 | |
| Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1621202.png)






![[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid](/img/structure/B1621211.png)
![Ethyl [(chloroacetyl)(4-fluorophenyl)amino]acetate](/img/structure/B1621213.png)
![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)




